2-Cyanoethylene oxide

Genetic Toxicology DNA Damage Metabolic Activation

2-Cyanoethylene oxide (CAS 4538-51-6), also referred to as glycidonitrile, acrylonitrile epoxide, or oxirane-2-carbonitrile, is a bifunctional epoxide bearing a directly attached cyano group. It is a direct-acting mutagen and the postulated proximate carcinogenic form of acrylonitrile.

Molecular Formula C3H3NO
Molecular Weight 69.06 g/mol
CAS No. 4538-51-6
Cat. No. B1202746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethylene oxide
CAS4538-51-6
Synonyms2-cyanoethylene oxide
acrylonitrile epoxide
cyanoethylene-epoxide
glycidonitrile
Molecular FormulaC3H3NO
Molecular Weight69.06 g/mol
Structural Identifiers
SMILESC1C(O1)C#N
InChIInChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2
InChIKeyRSHIVZARDAPEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethylene Oxide (CAS 4538-51-6) Procurement Guide for Synthetic and Toxicological Research


2-Cyanoethylene oxide (CAS 4538-51-6), also referred to as glycidonitrile, acrylonitrile epoxide, or oxirane-2-carbonitrile, is a bifunctional epoxide bearing a directly attached cyano group [1]. It is a direct-acting mutagen and the postulated proximate carcinogenic form of acrylonitrile [2]. Its unique reactivity profile, characterized by a highly strained epoxide ring activated by the electron-withdrawing nitrile substituent, underpins its specific roles in DNA adduct formation studies, toxicological research, and niche synthetic applications [3].

Why 2-Cyanoethylene Oxide Cannot Be Substituted by Generic Epoxides in Critical Assays


2-Cyanoethylene oxide possesses a combination of an epoxide ring and a directly attached nitrile group that imparts unique reactivity and biological properties. Unlike simple epoxides such as ethylene oxide or propylene oxide, the nitrile group dramatically alters its electrophilicity and DNA adduct profile [1]. Critically, it acts as a direct-acting mutagen without requiring metabolic activation, a property that distinguishes it from its parent compound, acrylonitrile, which requires cytochrome P450-mediated oxidation to exert mutagenicity [2]. Substitution with other epoxides would yield different adduct spectra, altered mutagenic potency, and distinct polymerization behavior, thereby compromising the validity of research models or synthetic pathways [3].

2-Cyanoethylene Oxide: Quantitative Comparative Evidence for Scientific Selection


Direct-Acting Mutagenicity of 2-Cyanoethylene Oxide vs. Metabolic Activation-Dependent Acrylonitrile

2-Cyanoethylene oxide (CNEtO) is a direct-acting mutagen, inducing a significant mutagenic response at 100-150 µM without metabolic activation, while its precursor acrylonitrile (ACN) is not mutagenic without S9 metabolic activation [1]. In human lymphoblast TK6 cells, ACN required the presence of an Aroclor-induced rat liver S9 fraction to elicit a mutagenic response at 1.4 mM, whereas CNEtO induced mutation at a 10-fold lower concentration without S9 [1].

Genetic Toxicology DNA Damage Metabolic Activation Mutagenicity Assay

DNA Strand Break Induction by 2-Cyanoethylene Oxide vs. Inactive Parent Acrylonitrile

2-Cyanoethylene oxide (glycidonitrile) induces DNA strand breaks in SV40 phage DNA in vitro, whereas acrylonitrile does not [1]. This qualitative difference demonstrates that the epoxide functionality, rather than the nitrile alone, is responsible for the DNA-reactive genotoxicity [1].

DNA Damage Genotoxicity Epoxide Reactivity In Vitro Assay

Polymerization Behavior: 2-Cyanoethylene Oxide Requires Copolymerization vs. Homopolymerizable Propylene Oxide

Epoxides with a cyano group directly attached to the epoxide ring, including glycidonitrile (2-cyanoethylene oxide), cannot be homopolymerized under standard conditions [1]. In contrast, propylene oxide can be homopolymerized and also serves as an effective comonomer. Higher conversions of cyano epoxides are achieved by copolymerization with propylene oxide or terpolymerization with propylene oxide and allyl glycidyl ether [1].

Polymer Chemistry Epoxide Polymerization Copolymerization Material Synthesis

DNA Adduct Formation Profile: 2-Cyanoethylene Oxide Yields Distinct Adduct Spectrum vs. Other Epoxides

Reaction of 2-cyanoethylene oxide (CEO) with calf thymus DNA yields a unique adduct profile: 7-OXE-Gua (110 nmol/mg DNA), 3-HOCE-dUrd (80 nmol/mg), ε-dAdo (11 nmol/mg), N6-HOCE-dAdo (2 nmol/mg), and 3-OXE-dThd (1 nmol/mg) after 3 hours at 37°C, pH 7.0-7.5 [1]. This profile differs from those of ethylene oxide or propylene oxide, which primarily yield N7-(2-hydroxyethyl)guanine and N7-(2-hydroxypropyl)guanine, respectively [2].

DNA Adductomics Carcinogenesis Nucleoside Modification Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 2-Cyanoethylene Oxide (CAS 4538-51-6)


In Vitro DNA Adduct Formation and Genotoxicity Mechanism Studies

2-Cyanoethylene oxide serves as a direct-acting genotoxic agent for generating specific DNA adducts (7-OXE-Gua, 3-HOCE-dUrd, ε-dAdo, etc.) in vitro [1]. Its use eliminates the need for metabolic activation systems, allowing precise control over exposure conditions and adduct yields. This is critical for developing analytical methods to detect these adducts as biomarkers of acrylonitrile exposure and for studying the mutagenic consequences of these specific DNA lesions [1].

Copolymerization with Propylene Oxide to Synthesize Nitrile-Functionalized Polyethers

Despite its inability to homopolymerize, 2-cyanoethylene oxide can be effectively incorporated into copolymers with propylene oxide [2]. This enables the synthesis of polyether materials bearing pendant nitrile groups, which can be further derivatized or utilized to modify polymer properties such as polarity, adhesion, and compatibility with other matrix components [2].

Reference Standard for Mutagenicity Testing and Metabolic Activation Studies

As a direct-acting mutagen, 2-cyanoethylene oxide serves as a positive control and reference compound in mutagenicity assays (e.g., TK6 human lymphoblast assay) [3]. Its comparison to acrylonitrile (requiring S9 activation) provides a benchmark for evaluating the efficiency of metabolic activation systems and for distinguishing between direct and indirect genotoxic mechanisms [3].

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